molecular formula C22H38 B072025 Hexadecylbenzene CAS No. 1459-09-2

Hexadecylbenzene

Cat. No. B072025
CAS RN: 1459-09-2
M. Wt: 302.5 g/mol
InChI Key: DEQLTFPCJRGSHW-UHFFFAOYSA-N
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Description

Hexadecylbenzene is an organic compound with the molecular formula C22H38 . It is also known by other names such as Cetylbenzene, 1-Phenylhexadecane, and N-Hexadecylbenzene . It appears as a powder to lump to clear liquid, and its color ranges from white or colorless to almost white or almost colorless .


Synthesis Analysis

Hexadecylbenzene can be synthesized using a Friedel–Crafts reaction catalyzed by aluminum trichloride, where hexadecyl linear internal olefin reacts with benzene . Another method involves the continuous sulfonation of hexadecylbenzene in a microreactor . In this process, hexadecylbenzene sulfonic acid (HBSA) is synthesized using a continuous method with 1,2-dichloroethane (EDC) dilution .


Molecular Structure Analysis

The molecular structure of Hexadecylbenzene is represented by the InChI string: InChI=1S/C22H38/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22/h15,17-18,20-21H,2-14,16,19H2,1H3 . This indicates that the molecule consists of a long hydrocarbon chain attached to a benzene ring .


Chemical Reactions Analysis

One of the key chemical reactions involving Hexadecylbenzene is its sulfonation . This reaction involves the use of liquid sulfur trioxide diluted with 1,2-dichloroethane (EDC) as a sulfonating agent .


Physical And Chemical Properties Analysis

Hexadecylbenzene has a molecular weight of 302.54 . It has a density of 0.855g/mL at 20°C, a melting point of 27°C, and a boiling point of 172°C at 1mm Hg . Its refractive index is 1.481 at 20°C .

Scientific Research Applications

Surfactant in Oil Recovery

Hexadecylbenzene sulfonates are inexpensive surfactants that are extensively used as oil-displacing agents during tertiary oil recovery . Among these, C16–18 heavy alkyl benzene sulfonates possess an excellent ability to reduce the oil-water interface tension .

Synthesis of Hexadecylbenzene Sulfonic Acid (HBSA)

Hexadecylbenzene sulfonic acid (HBSA) is synthesized in a continuous stirred-tank microreactor using a continuous method with 1,2-dichloroethane (EDC) dilution . Post-sulfonation liquid SO3 solution is used as a sulfonating agent for hexadecylbenzene (HDB) .

Production of High-Quality HBSA

The continuous sulfonation process significantly enhances the production and efficiency in the case of a considerably short residence time (10 s) in the reactor, without the need for aging .

Industrial Washing

Heavy alkyl benzene sulfonates are widely used in industrial washing owing to their good foam stability and detergency .

Synthesis of Sodium Hexadecylbenzene Sulfonate (SHBS)

Hexadecylbenzene sulfonic acid (HBSA) can be used to synthesize sodium hexadecylbenzene sulfonate (SHBS) . SHBS is known to effectively reduce the surface tension of liquids in alkaline environments .

Additive in High-End Lubricant Oil

SHBS is used as an additive in high-end lubricant oil .

Chemical Oil-Displacing Agents for Enhanced Oil Recovery

SHBS is also used as chemical oil-displacing agents for enhanced oil recovery .

Synthesis Using Aluminum Trichloride Catalyzed Friedel–Crafts Reaction

Hexadecylbenzene sulfonate can be synthesized using aluminum trichloride catalyzed Friedel–Crafts reaction with hexadecyl linear internal olefin to benzene, sulfonated by chlorosulfonic acid, and neutralized with sodium hydroxide .

Mechanism of Action

Target of Action

Hexadecylbenzene, also known as 1-phenylhexadecane , is primarily used in the production of surfactants, specifically hexadecylbenzene sulfonic acid (HBSA) . The primary targets of hexadecylbenzene are oil and water interfaces, where it acts as a surfactant to reduce surface tension .

Mode of Action

Hexadecylbenzene interacts with its targets by reducing the oil-water interface tension . This is achieved through the process of sulfonation, where hexadecylbenzene is converted into hexadecylbenzene sulfonic acid (HBSA) . This sulfonic acid can then be used to synthesize sodium hexadecylbenzene sulfonate (SHBS), which is known to effectively reduce the surface tension of liquids in alkaline environments .

Biochemical Pathways

The key biochemical pathway involved in the action of hexadecylbenzene is the sulfonation process . This process involves the reaction of hexadecylbenzene with sulfur trioxide to produce hexadecylbenzene sulfonic acid (HBSA) . This sulfonic acid is then neutralized with sodium hydroxide to produce sodium hexadecylbenzene sulfonate (SHBS) . SHBS is a surfactant that can reduce the surface tension of liquids in alkaline environments .

Pharmacokinetics

The continuous sulfonation process significantly enhances the production and efficiency, even with a considerably short residence time in the reactor .

Result of Action

The result of hexadecylbenzene’s action is the production of surfactants that can reduce the oil-water interface tension . These surfactants are extensively used as oil-displacing agents during tertiary oil recovery . They are also used in industrial washing due to their good foam stability and detergency .

Action Environment

The action of hexadecylbenzene is influenced by various environmental factors. The sulfonation reaction of hexadecylbenzene is temperature-sensitive and requires good thermal control . Moreover, the reaction is highly exothermic, and uneven heat distribution within the reactor can lead to the formation of undesirable by-products .

Safety and Hazards

Hexadecylbenzene should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact, seek immediate medical attention .

properties

IUPAC Name

hexadecylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22/h15,17-18,20-21H,2-14,16,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEQLTFPCJRGSHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061707
Record name Hexadecylbenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexadecylbenzene

CAS RN

1459-09-2
Record name Hexadecylbenzene
Source CAS Common Chemistry
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Record name Hexadecylbenzene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, hexadecyl-
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Record name Hexadecylbenzene
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Record name Hexadecylbenzene
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Record name HEXADECYLBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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